Welcome to the BenchChem Online Store!
molecular formula C15H24O B8319101 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol

Cat. No. B8319101
M. Wt: 220.35 g/mol
InChI Key: YGTZHUMRZRLTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04202894

Procedure details

70 g of 3-(p-tert.amyl-phenyl)-2-methyl-allyl alcohol are dissolved in 700 ml of alcohol, treated with 7 g of 5% palladium/carbon and hydrogenated until the hydrogen uptake has been completed. The catalyst is subsequently filtered and the alcohol is evaporated. By distillation there is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-propanol of boiling point 124°-129° C./0.04 Torr.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([CH3:16])[CH2:14][OH:15])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[H][H]>[Pd]>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH3:16])[CH2:14][OH:15])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)C=C(CO)C
Name
alcohol
Quantity
700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is subsequently filtered
CUSTOM
Type
CUSTOM
Details
the alcohol is evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)CC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.